Product packaging for Ivermectin Impurity K(Cat. No.:CAS No. 74567-01-4)

Ivermectin Impurity K

Cat. No.: B601520
CAS No.: 74567-01-4
M. Wt: 877.1 g/mol
InChI Key: ACNNVMSFKOFXPD-LMGLRRKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

an impurity of Ivermectin

Properties

CAS No.

74567-01-4

Molecular Formula

C48H76O14

Molecular Weight

877.1 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16-triene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H76O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,25-26,28-31,33-45,49-50,52H,11,16-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29?,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

ACNNVMSFKOFXPD-LMGLRRKJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Appearance

White to Off-White Solid

melting_point

153-158°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3,4-Dihydro Ivermectin (Mixture of Diastereomers) ;  5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

Origin of Product

United States

Origin and Mechanistic Pathways of Ivermectin Impurity K Formation

Metabolism of Ivermectin Impurity K

The metabolism of ivermectin is well-documented, with cytochrome P450 enzymes, particularly CYP3A4, playing a major role in its hepatic metabolism to various hydroxylated and demethylated metabolites. nih.govnih.gov One of the main metabolites of ivermectin is 3''-O-demethyl ivermectin. nih.gov Given that this compound is 5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a, its metabolic pathway would inherently differ from that of the parent drug. However, no studies were found that specifically investigated the in vitro or in vivo metabolism of this compound. Consequently, the enzymes responsible for its breakdown and the resulting metabolites are unknown.

Potential for Drug-Drug Interactions

The potential for drug-drug interactions with ivermectin is recognized, primarily due to its role as a substrate and inhibitor of CYP3A4 and P-gp. nih.govdrugbank.comapollohospitals.comdrugs.comdrugs.comnih.gov This can lead to altered plasma concentrations when co-administered with other drugs that are substrates, inhibitors, or inducers of these proteins. For this compound, the lack of data on its interaction with metabolizing enzymes and transporters means that its potential for causing or being a victim of drug-drug interactions remains entirely uncharacterized.

Isolation and Comprehensive Structural Elucidation of Ivermectin Impurity K

Strategies for Isolation and Enrichment of Ivermectin Impurity K from Complex Matrices

The isolation of this compound from the bulk drug substance presents a significant challenge due to its structural similarity to the parent ivermectin molecule and other related impurities. smolecule.com Effective separation necessitates the use of advanced chromatographic and extraction techniques to achieve the high levels of purity required for its use as a reference standard.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of ivermectin impurities. researchgate.net Reversed-phase flash column chromatography is a primary method for the large-scale separation of Impurity K from bulk ivermectin. smolecule.comgoogle.com This process often utilizes a C18 silica (B1680970) gel column and a gradient elution system with a mobile phase consisting of acetonitrile (B52724), a lower alkyl alcohol like methanol (B129727), and water. google.com The ratio of these solvents is carefully varied over the course of the separation to effectively resolve the impurity from the main component. smolecule.comgoogle.com

The selection of the stationary phase and mobile phase is critical for achieving optimal separation. Columns such as the HALO C18 and Supelco Ascentis Express C18 are utilized for their high separation efficiency. smolecule.comresearchgate.net For instance, a HALO C18 column (150 × 4.6 mm, 2.7 µm) can be used with a gradient elution to separate ivermectin and its degradation products. researchgate.net Similarly, an Ascentis Express C18 column (150 mm × 4.6 mm, 5 µm) with a gradient of water and an acetonitrile/methanol mixture provides excellent separation. smolecule.com The scalability of these HPLC methods allows for their adaptation to preparative separations for impurity isolation. sielc.com

In some cases, a secondary column with different selectivity, such as a phenyl column, can be employed to further purify the collected fractions and achieve baseline resolution. waters.com Mass-directed purification can also be integrated into the preparative HPLC process to specifically target and isolate the peak corresponding to this compound. waters.com

Prior to chromatographic separation, advanced extraction methods are often employed to enrich this compound from the initial complex matrix. Solvent extraction is a common initial step. nih.gov A mixture of acetonitrile and water, for example in a 60:40 (v/v) ratio, has been shown to be highly efficient for extracting ivermectin and its related compounds from various matrices with minimal interference from other impurities. smolecule.comnih.gov

Solid-Phase Extraction (SPE) is another powerful technique for sample clean-up and concentration. nih.govnih.gov Polymeric sorbents are used to selectively retain the analytes of interest while allowing interfering substances to pass through. nih.gov The retained compounds can then be eluted with a small volume of an appropriate solvent, leading to a more concentrated and cleaner sample for subsequent analysis. nih.govunipr.it For instance, after an initial extraction, the extract can be passed through a C18 SPE cartridge for further purification. unipr.it The eluate can then be evaporated to dryness and reconstituted in a smaller volume, effectively concentrating the impurity. nih.gov

These extraction and purification steps are crucial for removing matrix components that could interfere with the chromatographic separation and subsequent spectroscopic analysis. mdpi.com

Application of Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once this compound is isolated in sufficient purity, a combination of spectroscopic and spectrometric techniques is employed for its unequivocal structural elucidation. researchgate.netconicet.gov.ar These methods provide detailed information about the molecule's connectivity, stereochemistry, elemental composition, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of organic molecules, including pharmaceutical impurities. conicet.gov.ar Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the precise connectivity and stereochemistry of this compound. researchgate.net

1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. conicet.gov.ar However, for a complex structure like this compound, 2D NMR techniques are essential for unambiguous assignments. researchgate.net

2D NMR experiments that are commonly employed include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations, revealing adjacent protons. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.netresearchgate.net

Through the comprehensive analysis of these NMR data, the complete stereochemical and connectivity assignment of this compound can be achieved. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. researchgate.net For this compound, LC-HRMS analysis with electrospray ionization (ESI+) confirms the molecular formula as C₄₈H₇₆O₁₄. The observed protonated molecule [M+H]⁺ appears at an m/z that is very close to the calculated value, with a mass accuracy of less than 2 ppm, providing high confidence in the assigned formula.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pattern of the impurity. researchgate.net By comparing the fragmentation profile of this compound with that of the parent ivermectin molecule, specific structural differences can be identified. researchgate.net For example, the fragmentation of this compound yields characteristic ions corresponding to the macrocyclic lactone core and the disaccharide moiety. The loss of the 5-O-methyl group in Impurity K leads to a different fragmentation pattern compared to ivermectin.

The combination of liquid chromatography with HRMS (LC-HRMS) is particularly valuable as it provides both the retention time from the chromatography and the high-resolution mass data from the spectrometer, allowing for the differentiation of isomeric impurities.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₄₈H₇₆O₁₄
Ionization ModeESI+
Observed [M+H]⁺ (m/z)877.5412
Calculated [M+H]⁺ (m/z)877.5415
Mass Accuracy (Δppm)< 2

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. ijrpr.com The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of different types of chemical bonds. libretexts.org For this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups, which are characteristic of the avermectin (B7782182) class of compounds. libretexts.org While IR spectroscopy alone cannot determine the complete structure, it provides complementary information that supports the data obtained from NMR and MS. conicet.gov.ar For instance, a unique UV absorption band at approximately 250 nm, attributed to conjugated carbonyl groups, can also help differentiate Impurity K from ivermectin.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for the analysis of ivermectin and its impurities, including Impurity K. This method is particularly useful for identifying and quantifying compounds containing chromophores—the parts of a molecule responsible for absorbing light. The UV spectrum of ivermectin and its derivatives is primarily dictated by the conjugated diene system within the macrocyclic lactone structure.

For ivermectin, the maximum absorption (λmax) is typically observed around 245 nm. dergipark.org.trnih.govinnovareacademics.in This absorption is a key characteristic used in various analytical methods for its detection and quantification. dergipark.org.tr Studies have shown that the UV spectrum of ivermectin can be evaluated in the 200-400 nm range, with 245 nm being the wavelength of choice due to its selectivity against potential interfering compounds in pharmaceutical formulations. dergipark.org.tr Other reported λmax values for ivermectin and its components, such as Ivermectin B1a, are around 244 nm. sielc.comsielc.commdpi.com

While specific UV-Vis spectral data exclusively for this compound is not extensively detailed in publicly available literature, it is known to exhibit a unique UV absorption band at approximately 250 nm. This is attributed to conjugated carbonyl groups that are not present in the parent ivermectin molecule. This distinct spectral feature allows for its analytical differentiation from ivermectin and other related impurities.

The choice of solvent and pH can influence the UV-Vis spectrum. For instance, to achieve reliable results, especially when detecting below 230 nm, low UV-transparent mobile phases like acetonitrile and water, with buffers such as phosphoric acid, are recommended. sielc.comsielc.com The spectra are often measured in an acidic mobile phase with a pH of 3 or lower. sielc.comsielc.com

The following table summarizes the UV absorption maxima for ivermectin and the reported value for Impurity K.

CompoundReported λmax (nm)Solvent/Mobile Phase Conditions
Ivermectin245Methanol dergipark.org.tr
Ivermectin245Mobile Phase B: acetonitrile/methanol (85/15, v/v) nih.govresearchgate.net
Ivermectin B1a244Acidic mobile phase (pH ≤ 3) sielc.comsielc.com
Ivermectin244.2Mobile Phase: 0.1% TFA aqueous solution and MeOH mdpi.com
This compound ~250 Not specified

Circular Dichroism (CD) for Chiral Information (if applicable to Impurity K)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiral properties of molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure and stereochemistry of chiral compounds. Given that Ivermectin and its derivatives, including Impurity K, are complex molecules with multiple stereocenters, CD spectroscopy could, in principle, be a valuable tool for their structural elucidation.

This compound is known to exist as a diastereomeric mixture of (4R)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a. The stereochemical differences at the C4 position influence the spatial orientation of the molecule. This inherent chirality makes it a suitable candidate for CD analysis.

However, a review of the available scientific literature reveals a lack of specific studies that have applied Circular Dichroism to the analysis of this compound. While the chiroptical properties of other related compounds have been investigated, dedicated CD studies on Impurity K are not reported. semanticscholar.orgplos.org

The application of CD spectroscopy could potentially provide valuable insights into:

The absolute configuration of the chiral centers in the different diastereomers of Impurity K.

Conformational changes in the macrocyclic lactone ring.

The effects of solvent and temperature on the stereochemistry of the molecule.

Although no direct data is available for this compound, the use of CD spectroscopy has been noted in the broader context of drug analysis, for example, in selectively monitoring the binding of drugs to stereospecific sites on proteins like albumin. nih.gov This highlights the potential utility of the technique in detailed structural and interaction studies of chiral molecules like this compound. Future research employing CD spectroscopy could significantly enhance the understanding of the three-dimensional structure of this impurity.

Chromatographic Purity Assessment and Homogeneity Evaluation of Isolated Impurity K

The assessment of chromatographic purity and the evaluation of the homogeneity of isolated this compound are critical steps to ensure its suitability as a reference standard in pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose, offering high resolution and sensitivity for separating complex mixtures of related substances. smolecule.comsci-hub.se

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of ivermectin and its impurities. nih.govoup.com These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. nih.gov

For the specific analysis of this compound, HPLC methods are used to differentiate it from ivermectin and other impurities based on their different retention times. The increased polarity of Impurity K, due to the lack of the 5-O-methyl group, leads to altered chromatographic retention times compared to the parent compound.

The homogeneity of the isolated Impurity K is confirmed by the presence of a single, sharp peak in the chromatogram under various conditions. The purity is typically determined by calculating the peak area percentage. A high percentage (often >95%) indicates a high degree of purity. smolecule.com

The following table summarizes typical parameters and conditions used in HPLC methods for the analysis of ivermectin and its impurities, which are applicable to the purity assessment of Impurity K.

ParameterTypical Conditions and Values
Column C18 columns (e.g., Zorbax Extend-C18, HALO C18, Waters Symmetry C18) are commonly used. nih.govoup.com
Mobile Phase A gradient elution is often employed, typically consisting of an aqueous phase (e.g., water) and an organic phase (e.g., a mixture of acetonitrile and methanol). nih.govresearchgate.net
Flow Rate A typical flow rate is around 1.0 to 1.5 mL/min. nih.govwisdomlib.org
Detection UV detection is standard, with wavelengths set at or near the λmax of the compounds of interest (e.g., 245 nm, 254 nm). nih.govoup.com
Column Temperature The column is often maintained at a constant temperature, for example, 30 °C or 40 °C, to ensure reproducible results. nih.govoup.com
Limit of Detection (LOD) For ivermectin, LOD values have been reported in the range of 0.010 µg/mL to 0.2 µg/mL, demonstrating the high sensitivity of the methods. nih.govresearchgate.net
Limit of Quantitation (LOQ) For ivermectin, LOQ values are typically in the range of 0.033 µg/mL to 0.6 µg/mL. nih.govresearchgate.net
Linearity The methods demonstrate excellent linearity over a defined concentration range, with high correlation coefficients (r² > 0.999). innovareacademics.inwisdomlib.org
Precision The precision of the methods is high, with low relative standard deviation (RSD) values for intra-day and inter-day measurements. innovareacademics.in
Accuracy High recovery rates (typically between 98-102%) indicate the accuracy of the methods. wisdomlib.org

In addition to HPLC, High-Performance Thin-Layer Chromatography (HPTLC) can also be utilized for the separation and quantification of ivermectin and its impurities. smolecule.com This technique offers an alternative for purity assessment and can provide complementary information.

Advanced Analytical Methodologies for Detection and Quantification of Ivermectin Impurity K

Development and Validation of Chromatographic Methods for Impurity K Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the separation, identification, and quantification of Ivermectin Impurity K from the active pharmaceutical ingredient (API) and other related substances. bohrium.comresearchgate.net The development of these methods involves a systematic optimization of various parameters to achieve the desired selectivity, sensitivity, and efficiency. ajpaonline.com

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a multi-faceted process that necessitates a deep understanding of the physicochemical properties of the analyte and the stationary and mobile phases. ajpaonline.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the hydrophobicity of the molecule. bohrium.comresearchgate.netnih.gov

The choice of the stationary phase is a critical first step in method development. For the analysis of ivermectin and its impurities, octadecylsilane (B103800) (C18) bonded silica (B1680970) columns are predominantly used due to their versatility and ability to separate non-polar to moderately polar compounds. bohrium.comresearchgate.netnih.govkojvs.org

Several studies have demonstrated the successful use of various C18 columns for the separation of this compound. The selection of a specific C18 column often depends on factors like particle size, column dimensions, and brand-specific silica chemistry. For instance, a HALO C18 column (100 mm × 4.6 mm, 2.7 μm) has been shown to provide excellent separation of ivermectin and its related substances, including Impurity K. bohrium.com Another effective option is the Ascentis Express C18 column (100 mm × 4.6 mm, 2.7 µm). nih.gov Other validated methods have utilized columns such as the Zorbax Extend-C18 (150 × 4.6 mm, 3.5 µm), Waters XBridge C18 (4.6×250 mm, 5 μm), and Inertsil ODS-3V (150 x 4.6 mm, 5µ). researchgate.netnih.govkojvs.orgajpaonline.com The use of C18 columns with smaller particle sizes (e.g., 2.7 µm) generally leads to higher efficiency and better resolution.

Column NameDimensions (mm)Particle Size (µm)Reference
HALO C18100 × 4.62.7 bohrium.com
Ascentis Express C18100 × 4.62.7 nih.gov
Zorbax Extend-C18150 × 4.63.5 researchgate.netnih.gov
Waters XBridge C184.6 × 2505 kojvs.org
Inertsil ODS-3V150 × 4.65 ajpaonline.com
Phenomenex® C18150 × 4.65 scielo.br

The mobile phase composition plays a pivotal role in achieving the desired separation. For the analysis of ivermectin and its impurities, a mixture of water and organic solvents like acetonitrile (B52724) and methanol (B129727) is typically employed. researchgate.netkojvs.org The optimization of the mobile phase often involves adjusting the ratio of these solvents and may utilize either isocratic or gradient elution. researchgate.netajpaonline.com

Gradient elution, where the mobile phase composition is changed during the analytical run, is frequently used to achieve optimal separation of complex mixtures like ivermectin and its numerous impurities. bohrium.comresearchgate.netnih.govnih.gov For example, one validated method uses a gradient elution with a mobile phase composed of water as mobile phase A and a mixture of acetonitrile and methanol (85/15, v/v) as mobile phase B. nih.gov Another method employs a gradient with water/acetonitrile (50/50, v/v) as mobile phase A and isopropanol/acetonitrile (15/85, v/v) as mobile phase B. nih.gov Isocratic methods, where the mobile phase composition remains constant, have also been developed. One such method utilizes a mobile phase of water, methanol, and acetonitrile in a 15:34:51 (v/v/v) ratio. kojvs.org Another uses a mixture of pH 3.5 sodium phosphate (B84403) buffer and methanol (25:75 v/v). ajpaonline.com

Mobile Phase CompositionElution ModeReference
Water, Acetonitrile, MethanolGradient bohrium.com
Water/Methanol/Acetonitrile (15/34/51, v/v/v)Isocratic kojvs.org
Mobile Phase A: Water; Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)Gradient nih.gov
Mobile Phase A: Water/Acetonitrile (50/50, v/v); Mobile Phase B: Isopropanol/Acetonitrile (15/85, v/v)Gradient nih.gov
pH 3.5 Sodium Phosphate Buffer/Methanol (25:75, v/v)Isocratic ajpaonline.com

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. For ivermectin and its related compounds, UV detection is commonly employed. bohrium.comresearchgate.netkojvs.org The wavelength of 245 nm is frequently cited as being optimal for the detection of ivermectin and its impurities, including Impurity K, as it provides a good response for the analytes. nih.govkojvs.orgajpaonline.comresearchgate.net Other wavelengths, such as 252 nm and 254 nm, have also been successfully used. bohrium.comnih.gov A Photo Diode Array (PDA) detector can be particularly advantageous as it allows for the acquisition of the entire UV spectrum of the eluting peaks, which can aid in peak identification and purity assessment. mdpi.com Studies have shown that while both 245 nm and 254 nm can be used, the peak shape obtained at 245 nm is often better. kojvs.org

Optimizing the flow rate and column temperature is essential for achieving efficient separation and symmetrical peak shapes. The flow rate affects the analysis time and the efficiency of the separation. Typical flow rates for HPLC analysis of ivermectin impurities range from 1.0 mL/min to 1.5 mL/min. researchgate.netnih.govkojvs.org

Column temperature influences the viscosity of the mobile phase and the kinetics of the separation process. Maintaining a constant and optimized column temperature is critical for reproducible retention times. For the analysis of this compound, column temperatures are often maintained between 25°C and 45°C. For example, some methods specify a column temperature of 30°C, while others have found 40°C or 45°C to be optimal. bohrium.comresearchgate.netnih.govnih.gov

Flow Rate (mL/min)Column Temperature (°C)Reference
1.530 researchgate.netnih.gov
1.025 kojvs.org
Not Specified40 bohrium.com
Not Specified45 nih.gov
1.0Ambient ajpaonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov The principles of method development for UHPLC are similar to HPLC but are adapted to the capabilities of the technology. The use of UHPLC can be particularly beneficial for resolving closely eluting impurities like this compound from the main ivermectin peak and other related substances. The increased efficiency of UHPLC columns allows for shorter run times without sacrificing separation quality, leading to higher sample throughput.

Gas Chromatography (GC) for Volatile Byproducts (if applicable)

Direct analysis of this compound using Gas Chromatography (GC) is not applicable due to its high molecular weight and non-volatile nature. researchgate.netnih.gov Like the parent ivermectin molecule, Impurity K possesses multiple polar functional groups and a large macrocyclic structure, which prevent it from vaporizing at temperatures suitable for GC analysis without thermal decomposition.

For GC-based analysis to be feasible, a chemical derivatization step is mandatory to convert the non-volatile analyte into a thermally stable and volatile derivative. jfda-online.com Silylation is a common derivatization technique used for compounds with hydroxyl groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1-methylimidazole, can be used to replace the active hydrogens on the hydroxyl groups of Impurity K with trimethylsilyl (B98337) (TMS) groups. researchgate.netrsc.org This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC separation and detection.

There is no evidence in the scientific literature to suggest that this compound produces specific volatile byproducts during the manufacturing or degradation process that could be monitored directly by GC. Therefore, the application of GC is limited to the analysis of the derivatized impurity itself, rather than any associated volatile compounds.

Supercritical Fluid Chromatography (SFC) in Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for impurity profiling in the pharmaceutical industry. nih.govamericanpharmaceuticalreview.com It is a form of normal-phase chromatography that typically uses supercritical carbon dioxide as the primary mobile phase, offering benefits such as faster analysis, reduced organic solvent consumption, and high separation efficiency, particularly for structurally similar compounds and chiral molecules. wikipedia.orgmdpi.com

While specific application notes detailing the separation of this compound using SFC are not widely published, the technique is highly suitable for this purpose. Given that SFC excels at separating closely related species, it can be effectively employed to resolve this compound from the active pharmaceutical ingredient (API), ivermectin, and other process-related impurities. nih.govwikipedia.org The increased polarity of Impurity K, resulting from the demethylation at the C5 position, would lead to different retention characteristics compared to ivermectin on a standard SFC column, facilitating its separation and quantification. nih.gov The development of an SFC method would involve screening various stationary phases and co-solvents (such as methanol) to achieve optimal resolution. nih.gov

Hyphenated Techniques for Comprehensive Impurity K Analysis

The complexity of pharmaceutical impurity profiles necessitates the use of hyphenated analytical techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy. researchgate.net For an impurity like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for achieving unambiguous identification, confirmation, and quantification at the low levels required by regulatory agencies. researchgate.netnih.gov

LC-MS/MS for Sensitive Detection and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the analysis of ivermectin and its related compounds, offering unparalleled sensitivity and specificity. nih.govnih.gov This technique is ideal for identifying and quantifying this compound in bulk drug substances and finished products. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is particularly valuable for the initial identification and structural characterization of unknown impurities. researchgate.net

The choice of ionization source is critical for generating ions from the analyte for mass analysis. For ivermectin and its impurities, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have proven effective.

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and large molecules like this compound. It typically operates in positive ion mode for avermectins, generating protonated molecules ([M+H]⁺) or, more commonly, sodium adducts ([M+Na]⁺) due to the high affinity of the macrocyclic ether structure for sodium ions. mdpi.comresearchgate.net Negative ion mode ESI can also be used. nih.gov The high sensitivity of ESI makes it suitable for detecting trace-level impurities. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar to moderately polar compounds and is less susceptible to matrix effects than ESI. For avermectins, APCI has been successfully used in negative ion mode, detecting the deprotonated molecule ([M-H]⁻). nih.govnih.gov The choice between ESI and APCI can depend on the specific mobile phase composition and the desired sensitivity for Impurity K versus other related substances. capes.gov.brresearchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is used for both quantification and structural confirmation.

Multiple Reaction Monitoring (MRM): This mode, typically performed on a triple quadrupole mass spectrometer, is the gold standard for quantification. It involves selecting a specific precursor ion (e.g., the [M+Na]⁺ ion of Impurity K) and monitoring a specific product ion that results from its fragmentation. This process is highly selective and significantly reduces background noise, enabling very low limits of quantification (LOQ). mdpi.comnih.gov While the exact MRM transitions for Impurity K are established during method development, they would be based on its molecular weight of 877.11. The precursor ion would be selected (e.g., m/z 877.5 for [M+H]⁺ or 900.5 for [M+Na]⁺), and characteristic fragment ions would be identified.

Table 2: Example MRM Transitions for Ivermectin (Parent Compound) Analysis

Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
897.50 ([M+Na]⁺) 753.4 ESI+ mdpi.com
892.71 ([M+Na]⁺) 569.6 ESI+ researchgate.net

Quadrupole Time-of-Flight (Q-TOF): LC coupled to a Q-TOF instrument provides high-resolution, accurate mass data, which is invaluable for the structural elucidation of unknown impurities. researchgate.netajpaonline.com For this compound, LC-Q-TOF would be used to confirm its elemental composition (C₄₈H₇₆O₁₄) by measuring its mass with high accuracy (typically within 5 ppm). researchgate.net Furthermore, the fragmentation patterns obtained in MS/MS mode on a Q-TOF can be used to piece together the structure of the impurity and differentiate it from other isomers. researchgate.net

GC-MS for Volatile Component Profiling

As discussed previously, GC-MS analysis of this compound is only feasible after chemical derivatization to increase its volatility. researchgate.netrsc.org The term "volatile component profiling" in this context refers to the analysis of the derivatized impurity itself, not a profile of multiple distinct volatile compounds.

The process involves:

Derivatization: The impurity is reacted with a silylating agent like BSTFA to form its trimethylsilyl (TMS) derivative. researchgate.net

GC Separation: The resulting TMS-Impurity K derivative is injected into the GC, where it is separated from other derivatized components on a capillary column (e.g., a DB-5 type). wiley.com

MS Detection: The mass spectrometer detects the fragment ions of the derivatized impurity. The resulting mass spectrum provides a fragmentation pattern that can be used for structural confirmation and quantification, often in selective ion monitoring (SIM) mode for enhanced sensitivity. rsc.org

While LC-MS/MS is the predominant technique for analyzing ivermectin impurities due to its direct applicability without derivatization, GC-MS serves as a valuable alternative and confirmatory technique. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) in Impurity Separation

Capillary Electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the impurity profiling of pharmaceuticals. nih.govptfarm.plresearchgate.net Its advantages over traditional chromatographic methods include high separation efficiency, rapid analysis times, minimal sample and reagent consumption, and reduced use of organic solvents, making it a greener and more cost-effective alternative. researchgate.netresearchgate.net CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-mass ratio. ptfarm.plgoogleapis.com This makes it particularly well-suited for separating structurally similar compounds, such as drug impurities. ptfarm.pl

Various modes of CE can be employed for impurity analysis, including Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Capillary Electrochromatography (CEC). ptfarm.plresearchgate.net CZE, the simplest form, separates ions based on their electrophoretic mobility. googleapis.com MEKC introduces micelles into the buffer, allowing for the separation of neutral molecules based on their partitioning between the micelles and the aqueous buffer. ptfarm.pl CEC is a hybrid technique that combines the principles of both CE and liquid chromatography, offering high selectivity and efficiency. ptfarm.pl

For the analysis of ivermectin and its impurities, CE has been demonstrated as a viable technique. researchgate.netitmedicalteam.pl A validated CE method for determining ivermectin in plasma has been developed, showcasing its potential for complex biological matrices. nih.gov The high resolving power of CE enables the separation of ivermectin from its closely related impurities, which can be challenging for some conventional HPLC methods. nih.govresearchgate.net The development of CE methods often involves optimizing parameters such as buffer pH, concentration, applied voltage, and the use of additives to achieve the desired separation. researchgate.net

Validation Parameters for Analytical Methods (ICH Guidelines Compliance)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to the stringent guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. gmp-compliance.orgich.orgresearchgate.netfda.gov This validation process encompasses a series of parameters that demonstrate the method's reliability and accuracy.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.orgnih.gov For impurity testing, specificity is demonstrated by showing that the method can separate the impurity of interest, in this case, this compound, from the active pharmaceutical ingredient (API), ivermectin, and other potential impurities. ich.orgnih.gov

This is often achieved by spiking the drug substance or product with known levels of impurities and demonstrating their separation. ich.org In the absence of impurity standards, a comparison with a second, well-characterized analytical procedure can be used. ich.org For ivermectin analysis, methods have been developed that show clear separation of the main ivermectin peak from its impurities, confirming the method's specificity. smolecule.comnih.gov Peak purity tests, using techniques like diode array detection or mass spectrometry, can further confirm that a single chromatographic peak is not composed of more than one compound. ich.orgeuropa.eu

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.orgnih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

For impurity quantification, the range typically covers from the reporting threshold of the impurity to 120% of the specification limit. The linearity of a method is generally evaluated by analyzing a series of dilutions of a standard solution and plotting the response (e.g., peak area) against the concentration. A linear relationship is typically confirmed by a high correlation coefficient (R²), often greater than 0.99. nih.govkojvs.orgwisdomlib.org

Table 1: Representative Linearity Data for Ivermectin Analysis

Analyte Concentration Range Correlation Coefficient (R²) Source
Ivermectin 1-32 µg/ml 0.9798 researchgate.net
Ivermectin 10-40 µg/ml 0.9998 researchgate.net
Ivermectin 50-150 µg/mL 0.99999 kojvs.org
Ivermectin 0.6-3 µg/ml 0.999 ajpaonline.com

This table is for illustrative purposes and combines data from different analytical methods for ivermectin, not specifically for Impurity K.

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the impurity is added to a sample (spiked sample) and the percentage of the added impurity that is measured by the method is calculated. ich.orgakjournals.com For impurities, accuracy should be assessed at a minimum of three concentration levels covering the specified range. ich.org

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.orgnih.gov Repeatability assesses the precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses the effect of random events like different days, analysts, or equipment. ich.org

Table 2: Example of Accuracy and Precision Data for Ivermectin Analysis

Parameter Specification/Finding Source
Accuracy (% Recovery)
Ivermectin 98.67 - 100.84% ajpaonline.com
Ivermectin 99.01% - 99.67% ijfans.org
Ivermectin 98.9% - 100.3% kojvs.org
Precision (% RSD)
Intraday Precision 1.352 researchgate.net
Interday Precision 1.589 researchgate.net

This table is for illustrative purposes and combines data from different analytical methods for ivermectin, not specifically for Impurity K.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.orgakjournals.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgakjournals.com

These parameters are crucial for the analysis of impurities, as they define the lower limits of the method's capabilities. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. ich.orgakjournals.com

Table 3: Representative LOD and LOQ Values for Ivermectin Analysis

Parameter Value Source
LOD
Ivermectin 2.93 (units not specified) researchgate.net
Ivermectin 8.22 ng per spot (HPTLC) smolecule.com
Ivermectin 26.80 ng/mL (UPLC) nih.gov
Ivermectin 0.88 µg/mL (HPLC) kojvs.org
Ivermectin 0.3 ng mL⁻¹ (CE) nih.gov
LOQ
Ivermectin 8.79 (units not specified) researchgate.net
Ivermectin 24.9 ng per spot (HPTLC) smolecule.com
Ivermectin 81.22 ng/mL (UPLC) nih.gov
Ivermectin 2.68 µg/mL (HPLC) kojvs.org

This table is for illustrative purposes and combines data from different analytical methods for ivermectin, not specifically for Impurity K.

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.orgeuropa.eu For a CE method, these variations might include changes in buffer pH, voltage, or capillary temperature. researchgate.net

Ruggedness, often considered part of intermediate precision, assesses the reproducibility of the test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. ijfans.orgnih.gov Demonstrating robustness and ruggedness ensures that the analytical method will perform consistently in a real-world laboratory environment. nih.govijfans.org

Regulatory Perspectives and Quality Control of Impurity K in Ivermectin Products

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, Q3D)

The International Conference on Harmonisation (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally to ensure the quality of pharmaceutical products. These guidelines provide a framework for the control of impurities.

ICH Q3A (R2): Impurities in New Drug Substances This guideline provides guidance for the qualification and control of impurities in new drug substances. It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. For ivermectin as a drug substance, any impurity exceeding the identification threshold would need to be structurally characterized. The qualification threshold is the level at which an impurity is considered to have been adequately evaluated for its biological safety.

ICH Q3B (R2): Impurities in New Drug Products ICH Q3B (R2) focuses on the control of impurities in the finished drug product. It addresses degradation products that may form during the manufacturing of the drug product or during storage. The guideline sets thresholds for reporting, identification, and qualification of degradation products, which are also based on the maximum daily dose of the drug.

ICH Q3D (R2): Guideline for Elemental Impurities ICH Q3D establishes permitted daily exposures for elemental impurities in drug products. Similar to ICH Q3C, this guideline contributes to the comprehensive control of all potential contaminants in ivermectin products.

The following table summarizes the key thresholds outlined in the ICH Q3A and Q3B guidelines, which are fundamental to controlling impurities like Impurity K.

Guideline Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
ICH Q3A (R2) Reporting Threshold0.05%0.03%
Identification Threshold0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold0.15% or 1.0 mg per day intake (whichever is lower)0.05%
ICH Q3B (R2) Reporting Threshold0.1%0.05%
Identification Threshold0.2% or 2 mg TDI (whichever is lower)0.1%
Qualification Threshold0.5% or 5 mg TDI (whichever is lower)0.25%

Specific Pharmacopoeial Monographs and Requirements for Ivermectin Impurities (e.g., EP, USP)

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide detailed monographs for drug substances and products, including specific tests and acceptance criteria for impurities.

The United States Pharmacopeia (USP) monograph for ivermectin specifies limits for related compounds. The USP utilizes a liquid chromatography method for the determination of these impurities. While the publicly available information may not explicitly name "Impurity K," it sets limits for known and unknown impurities.

The European Pharmacopoeia (EP) also provides a detailed monograph for ivermectin. The EP monograph specifies tests for related substances and sets acceptance criteria for various impurities. The EP often provides detailed lists of specified impurities for a given substance. For ivermectin, the EP monograph lists several impurities and their acceptance limits. The control of these impurities is crucial for ensuring the quality of ivermectin products marketed in Europe.

The following table outlines the typical structure of impurity specifications in pharmacopoeial monographs for ivermectin.

Impurity Acceptance Criteria (Typical)
Any specified, identified impurity≤ 0.5%
Any unspecified, unidentified impurity≤ 0.10%
Total impurities≤ 2.0%

Risk Assessment Strategies for Impurity K in Ivermectin Formulations

A systematic risk assessment is essential for managing impurities like Impurity K in ivermectin formulations. This process involves identifying the potential sources of the impurity, evaluating its potential to impact the safety and efficacy of the drug product, and implementing control measures to mitigate any identified risks.

The risk assessment for Impurity K would consider the following aspects:

Origin of the Impurity: Determining whether Impurity K is a process-related impurity arising from the synthesis of ivermectin or a degradation product formed during storage.

Structure-Activity Relationship (SAR) Analysis: The chemical structure of Impurity K is compared to that of ivermectin and other known compounds to predict its potential toxicity.

Toxicological Data: If the level of Impurity K exceeds the qualification threshold, toxicological studies may be required to assess its safety profile.

Manufacturing Process Capability: Evaluating the ability of the manufacturing process to consistently control the level of Impurity K within acceptable limits.

A Failure Mode and Effects Analysis (FMEA) or a similar risk management tool can be employed to systematically evaluate and mitigate the risks associated with the presence of Impurity K.

Establishment of Acceptance Criteria and Reporting Thresholds for Impurity K

The establishment of acceptance criteria and reporting thresholds for Ivermectin Impurity K is a critical step in ensuring the quality of ivermectin products. These limits are based on a combination of factors, including regulatory guidelines, pharmacopoeial standards, and a comprehensive risk assessment.

Reporting Threshold: This is the level above which an impurity must be reported in the documentation for a new drug substance or product. For Impurity K, this threshold would be determined based on the ICH Q3A and Q3B guidelines.

Identification Threshold: If Impurity K is present at a level exceeding this threshold, its chemical structure must be determined.

Qualification Threshold: This is the level above which the biological safety of the impurity must be established. If Impurity K exceeds this threshold, toxicological studies may be necessary.

Strategies for Mitigation and Control of Ivermectin Impurity K

Optimization of Ivermectin Synthesis Pathways to Minimize Impurity K Formation

The formation of Ivermectin Impurity K is intrinsically linked to the synthesis process of ivermectin itself. smolecule.com Ivermectin is synthesized through the chemical hydrogenation of avermectin (B7782182) B1a and avermectin B1b, which are fermentation products of Streptomyces avermitilis. wikipedia.org Impurity K can arise during this reduction step. smolecule.com Therefore, optimizing the synthesis pathway is the first line of defense against its formation.

Modifications to the reaction conditions during the hydrogenation of avermectin can significantly influence the impurity profile. The choice of catalyst is a critical factor. While rhodium catalysts have been traditionally used, research has explored alternatives like ruthenium trichloride (B1173362) in combination with a mono-sulfonated triphenylphosphine (B44618) sodium salt. google.comgoogle.com This alternative system is not only more cost-effective but also facilitates easier separation and recycling of the catalyst, thereby reducing heavy metal residues in the final product. google.com The reaction can be conducted in a water-organic solvent two-phase system, which further aids in catalyst separation and product purification. google.com

The principles of Green Analytical Chemistry (GAC) are increasingly being applied to pharmaceutical analysis and, by extension, to manufacturing processes. oup.com These principles advocate for the reduction or elimination of toxic solvents and the minimization of waste. nih.govacs.orgresearchgate.net In the context of ivermectin synthesis, this could involve exploring safer solvent alternatives to traditional organic solvents. acs.org For instance, the use of water as a solvent, where feasible, offers significant environmental and safety benefits as it is non-flammable, non-toxic, and inexpensive. nih.govacs.org Computational screening methods, such as Grand Canonical Monte Carlo (GCMC) simulations, are also being employed to identify environmentally friendly materials, like metal-organic frameworks (MOFs), for the adsorption and removal of impurities. rsc.org

One process optimization technique involves blanketing reaction vessels with nitrogen to exclude oxygen, which has been shown to reduce impurity levels.

The purity of the starting materials, primarily avermectin B1a and avermectin B1b, is paramount. These are obtained through a fermentation process of Streptomyces avermitilis, followed by purification and isolation. fengchengroup.com Ensuring high-purity raw materials minimizes the potential for side reactions that could lead to the formation of Impurity K and other related substances. Rigorous quality control of these raw materials and intermediates through analytical techniques like High-Performance Liquid Chromatography (HPLC) is essential before they are used in the subsequent hydrogenation step. researchgate.net

Post-Synthetic Purification Techniques to Reduce Impurity K Content

Even with an optimized synthesis process, the formation of some level of Impurity K is often unavoidable. Therefore, effective post-synthetic purification techniques are crucial for its removal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of both analytical and preparative-scale purification in the pharmaceutical industry. ijprajournal.com For the removal of Impurity K from ivermectin, reversed-phase HPLC (RP-HPLC) has proven to be a highly effective method. researchgate.netgoogle.com

A specific method for purifying ivermectin to a reference standard quality involves reversed-phase flash column chromatography. google.com This technique utilizes a C18 silica (B1680970) gel column and a gradient elution system with a mobile phase consisting of acetonitrile (B52724), a lower alkyl alcohol (like methanol), and water. google.com By carefully controlling the gradient, it is possible to achieve excellent separation of ivermectin from more polar impurities, including Impurity K. google.com Fractions are collected and analyzed by HPLC to ensure the purity of the final product, which can reach 98-99%. google.com

The development of new HPLC methods continues to improve the detection and quantification of ivermectin and its impurities in various matrices. nih.govresearchgate.net These methods often employ C18 columns and mobile phases composed of acetonitrile, methanol (B129727), and water, with UV detection at specific wavelengths. researchgate.netijprajournal.com

Table 1: Example of a Preparative HPLC System for Ivermectin Purification

Parameter Specification Source
Stationary Phase Reversed-phase C18 silica gel google.com
Mobile Phase Gradient of acetonitrile, methanol, and water google.com
Elution Mode Gradient elution researchgate.netgoogle.com
Detection UV at 245 nm researchgate.net

| Purity Achieved | 98-99% | google.com |

Recrystallization is a fundamental and widely used technique for purifying solid compounds. For ivermectin, this process typically involves dissolving the crude product in a solvent in which it is more soluble (e.g., ethanol (B145695), methylene (B1212753) dichloride, or methyl ethyl ketone) and then adding a second solvent in which it is less soluble to induce crystallization. google.comgoogle.com The process can be repeated multiple times to achieve the desired purity. google.com

A patented method describes a purification process that involves dissolving the crude product in ethanol and then adding water and formamide (B127407) to facilitate crystallization. google.com Another method involves dissolving the crude product in a solvent, heating the solution, and then adding purified water and formamide while cooling to induce crystallization. google.com The introduction of seed crystals during this process can enhance the selectivity of the crystallization and improve the purity of the final product. google.com

Other physicochemical separation strategies include liquid-liquid extraction, which can be used to remove certain impurities based on their differential solubility in immiscible solvents. researchgate.net

Strategies for Enhancing Ivermectin Stability and Preventing Impurity K Degradation

Ivermectin is susceptible to degradation, particularly through oxidation. nih.gov This degradation can potentially lead to the formation of Impurity K or other undesirable products. Therefore, strategies to enhance the stability of ivermectin are critical throughout its shelf life.

The use of antioxidants is a key strategy to prevent oxidative degradation. google.com Adding antioxidants like alpha-tocopherol (B171835) or ascorbic acid to ivermectin formulations can significantly improve stability, especially when the product is subjected to sterilization processes like gamma irradiation. nih.gov One study showed that the addition of 0.1% (w/w) ascorbic acid to final formulations limited post-production oxidation to less than 0.2% per year.

The formulation of ivermectin can also be designed to protect the API from degradation. Encapsulation of ivermectin into nanoparticles or microparticles can shield it from environmental factors like light and moisture, thereby enhancing its stability. ijprajournal.comnih.gov For instance, ivermectin-loaded solid lipid nanoparticles have demonstrated better stability compared to a free drug suspension. nih.gov Similarly, co-crystallization of ivermectin with co-formers like cinnamic acid has been shown to potentially alter its physical properties, which could include stability. pnrjournal.com

Proper storage conditions, including protection from light and control of temperature and humidity, are also essential to prevent the degradation of ivermectin and the subsequent formation of impurities. nih.govpnrjournal.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Ivermectin
This compound
Avermectin B1a
Avermectin B1b
Ruthenium trichloride
Triphenylphosphine
Alpha-tocopherol
Ascorbic acid
Acetonitrile
Methanol
Ethanol
Methylene dichloride
Methyl ethyl ketone
Formamide

Formulation Approaches for Stability Enhancement (e.g., Antioxidants, pH control, excipient compatibility)

Careful formulation design is a primary strategy to enhance the stability of ivermectin and minimize the formation of Impurity K. This involves the judicious selection of excipients, control of pH, and the use of stabilizing agents like antioxidants.

Antioxidants: Oxidation is a significant degradation pathway for ivermectin. researchgate.net The inclusion of antioxidants in formulations can effectively prevent oxidative decomposition. google.com Studies have shown that antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and alpha-tocopherol (Vitamin E) are effective in stabilizing ivermectin. google.comgeneesmiddeleninformatiebank.nlnih.gov For instance, in ivermectin tablets, BHA is a commonly used antioxidant. geneesmiddeleninformatiebank.nl A patent for an ivermectin solid dispersion highlights the use of BHA, BHT, or parabens to prevent the oxidative decomposition of the dispersion carrier, thereby enhancing the chemical stability of the formulation. google.com Similarly, the addition of alpha-tocopherol was found to be crucial for achieving stable ivermectin-loaded biodegradable microspheres, particularly when sterilized by gamma irradiation. nih.gov The use of antioxidants is also noted to prevent the air oxidation of ivermectin during storage. google.com

pH Control: Ivermectin is susceptible to degradation in both acidic and basic conditions through acid-base hydrolysis. researchgate.netitmedicalteam.pl Therefore, maintaining an optimal pH in liquid and semi-solid formulations is critical for its stability. Buffering agents are incorporated to control the pH within a suitable range. In a topical solution, triethanolamine (B1662121) has been used to achieve a neutral pH between 5 and 7. google.com For a topical cream, a combination of citric acid and bi-phasic phosphate (B84403) sodium was used as a buffering system. bioresscientia.com Stability studies of an extemporaneously prepared oral solution showed that a pH of approximately 5 remained stable over a three-month period under both room temperature and accelerated conditions. nih.gov The solubility of ivermectin is also pH-dependent, increasing as the pH of the solution rises. unideb.hu

Excipient Compatibility: The interaction between ivermectin and various excipients can significantly impact its stability. Preformulation studies are essential to identify compatible excipients. One such study evaluated the compatibility of ivermectin with 46 different excipients commonly used in non-ionic emulsions, identifying 25 as compatible. researchgate.net Incompatibility can lead to significant degradation of the drug. researchgate.net For example, studies have shown incompatibility between ivermectin and excipients like lactose (B1674315) and amide. researchgate.net Conversely, excipients such as microcrystalline cellulose, pregelatinized maize starch, citric acid, and magnesium stearate (B1226849) have been successfully used in stable tablet formulations. geneesmiddeleninformatiebank.nlwho.int The development of ivermectin formulations can be challenging due to its low compatibility with many excipients, particularly those used in non-ionic emulsions. google.com

Table 1: Formulation Strategies for Ivermectin Stability Enhancement

Strategy Approach Examples Rationale Citations
Antioxidant Use Inclusion of antioxidants in the formulation. Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), alpha-tocopherol (Vitamin E), Parabens. To prevent oxidative degradation of ivermectin and excipients. google.comgeneesmiddeleninformatiebank.nlnih.govgoogle.com
pH Control Use of buffering agents to maintain optimal pH. Triethanolamine, Citric Acid, Phosphate buffers. To prevent acid-base hydrolysis. Ivermectin is unstable in acidic and basic conditions. researchgate.netitmedicalteam.plgoogle.combioresscientia.comnih.gov
Excipient Selection Preformulation compatibility screening. Compatible: Microcrystalline cellulose, pregelatinized starch. Incompatible: Certain grades of lactose, amide. To avoid chemical interactions that lead to the degradation of ivermectin. geneesmiddeleninformatiebank.nlresearchgate.netresearchgate.netwho.intgoogle.com

Packaging and Storage Conditions to Mitigate Impurity K Formation (e.g., light protection, temperature, humidity)

Beyond formulation, the choice of packaging and adherence to appropriate storage conditions are vital for preventing the degradation of ivermectin and the formation of Impurity K throughout the product's shelf life.

Light Protection: Ivermectin is known to be sensitive to light. geneesmiddeleninformatiebank.nl Photostability studies have demonstrated that ivermectin is susceptible to photodegradation, particularly when exposed to UVA radiation. researchgate.netitmedicalteam.plmdpi.com The degradation can be rapid; one study showed that derivatized ivermectin degraded by 95% within 5 hours of light exposure. scielo.br Consequently, it is imperative to protect ivermectin formulations from light. nih.gov This is typically achieved through the use of light-resistant primary packaging. Common packaging options include aluminium/aluminium blisters and high-density polyethylene (B3416737) (HDPE) bottles. geneesmiddeleninformatiebank.nlmohfw.gov.in Product labeling consistently includes instructions to "store in the original package in order to protect the product from light." geneesmiddeleninformatiebank.nl

Temperature: Temperature is another critical factor affecting ivermectin's stability. The recommended storage for the pure drug substance is often refrigerated, between 2°C and 8°C. spectrumchemical.com While some formulations are stable at room temperature (25°C) and under accelerated conditions (40°C), lower temperatures generally increase stability. nih.govscielo.brconicet.gov.ar One study on derivatized ivermectin found that while some degradation occurred at room temperature after 12 hours, stability was enhanced under refrigeration. scielo.br However, ivermectin has shown considerable stability under heat stress, such as pasteurization and boiling, for short durations. researchgate.net Long-term freezing (-20°C) for up to a year was found to be acceptable, though a decrease in potency was observed after two years. researchgate.net

Humidity: Ivermectin raw material is described as a slightly hygroscopic crystalline powder, meaning it can absorb moisture from the air. unideb.hu High humidity can potentially compromise the stability of solid dosage forms. Stability testing is therefore conducted under controlled humidity conditions, such as 60% RH and 75% RH. geneesmiddeleninformatiebank.nlnih.gov For dry powder formulations, a moisture content below 5% w/w is considered preferable to maintain stability and performance. mdpi.com To protect against humidity, packaging often includes desiccants, such as silica gel in HDPE bottles. geneesmiddeleninformatiebank.nl

Packaging: The primary packaging serves as a crucial barrier against environmental factors. For solid oral dosage forms, aluminium/aluminium blisters provide excellent protection from light and moisture. geneesmiddeleninformatiebank.nlmohfw.gov.in Opaque HDPE bottles are also used, often with a desiccant to control humidity and a tightly closed cap to prevent moisture ingress. geneesmiddeleninformatiebank.nlspectrumchemical.com

Table 2: Recommended Packaging and Storage Conditions for Ivermectin

Condition Recommendation Rationale Citations
Light Store in light-resistant packaging (e.g., amber bottles, alu/alu blisters). Ivermectin is susceptible to photodegradation. researchgate.netgeneesmiddeleninformatiebank.nlitmedicalteam.plmdpi.comscielo.brnih.gov
Temperature Store at controlled room temperature or refrigerated (2-8°C) as specified. To slow the rate of thermal degradation. Lower temperatures generally improve long-term stability. nih.govscielo.brspectrumchemical.comresearchgate.net
Humidity Store in a dry place. Use packaging with low moisture permeability and/or desiccants. Ivermectin is slightly hygroscopic and moisture can promote degradation. geneesmiddeleninformatiebank.nlunideb.humdpi.com
Packaging Use tightly sealed containers, such as alu/alu blisters or HDPE bottles with desiccants. To provide a physical barrier against light, moisture, and air (oxygen). geneesmiddeleninformatiebank.nlmohfw.gov.inspectrumchemical.com

Note: This Section Focuses Strictly on Molecular or Cellular Interactions and Theoretical Considerations, Explicitly Excluding Any Clinical Human Trial Data, Dosage, Safety, or Adverse Effect Profiles.

In Vitro Receptor Binding Studies of Impurity K

Publicly available academic literature does not currently report specific in vitro receptor binding studies conducted exclusively on Ivermectin Impurity K. However, its mechanism of action is often described as being similar to that of ivermectin, which involves binding with high affinity to glutamate-gated chloride channels found in the nerve and muscle cells of invertebrates. This binding increases membrane permeability to chloride ions, leading to hyperpolarization and subsequent paralysis of the parasite. It may also interact with gamma-aminobutyric acid (GABA)-gated chloride channels.

Evaluation of Impurity K's Influence on Cellular Pathways in Model Systems

There is a lack of dedicated studies in the reported academic findings that evaluate the specific influence of isolated this compound on cellular pathways in model systems. Research on the parent compound, ivermectin, has shown it can induce cytotoxicity and autophagy in cell lines such as RAW264.7 macrophages, potentially via the AMPK/mTOR signaling pathway. Furthermore, ivermectin has been noted to affect pathways like the WNT-TCF and Akt/mTOR pathways in cancer cell lines. However, it is not documented whether Impurity K elicits similar or different effects on these or other cellular pathways.

Comparative Molecular Docking and Simulation Studies of Impurity K vs. Ivermectin with Target Macromolecules

No specific comparative molecular docking or simulation studies focusing on this compound versus ivermectin have been identified in a review of the current academic literature. Such studies would be theoretically valuable to understand how the structural differences—specifically the lack of a 5-O-methyl group and the additional hydrogenated sites on Impurity K—affect the binding affinity and interaction with target proteins like glutamate-gated chloride channels. These structural changes would alter the molecule's conformation and polarity, which could theoretically influence its fit and binding energy within the receptor's active site.

Metabolic Fate Considerations for Impurity K

The specific metabolic fate and biotransformation pathways for this compound have not been detailed in published research. For the parent compound ivermectin, in vitro studies using human liver microsomes have established that it is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The metabolism of ivermectin has been studied in species such as sheep, where multiple phase I and phase II metabolites were identified. Given that Impurity K is a tetrahydro-demethylated derivative of ivermectin, it is theoretically plausible that it would also be a substrate for hepatic enzymes, but the precise pathways and resulting metabolites remain uninvestigated.

Future Research Directions and Unaddressed Challenges

Development of Novel High-Throughput Screening Methods for Impurity K

The traditional approach to impurity analysis, while robust, can be time and material-intensive. The development of high-throughput screening (HTS) methods offers a path to more efficient and rapid analysis of Ivermectin Impurity K. Future research should focus on miniaturized and automated techniques that allow for the rapid screening of numerous samples.

One promising avenue is the adaptation of Ultra-Performance Liquid Chromatography (UPLC) systems for HTS. nih.govacs.org UPLC, with its use of smaller particle columns, offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov Integrating UPLC with mass spectrometry (MS) in an HTS workflow would enable rapid identification and quantification of Impurity K. nih.govrsc.org Research could explore the development of standardized, rapid gradient UPLC-MS methods specifically tailored for the analysis of Ivermectin and its impurities. nih.gov

Furthermore, the implementation of 96-well plate-based workflows can significantly increase sample throughput. rsc.orgacs.org These systems can be automated for sample preparation, trituration, and crystallization studies to quickly identify conditions that minimize the formation of Impurity K. acs.org The analytical finish for these high-throughput experiments would ideally be a fast LC-MS method capable of analyzing a 96-well plate in a short timeframe. rsc.org

Table 1: Comparison of Conventional vs. High-Throughput Screening Approaches

FeatureConventional Method (e.g., HPLC)High-Throughput Screening (HTS)
Sample Throughput Low to moderateHigh to very high
Analysis Time per Sample Longer (e.g., >15 minutes)Shorter (e.g., <5 minutes)
Sample Volume Microliters to millilitersNanoliters to microliters
Reagent Consumption HigherLower
Automation Potential ModerateHigh
Primary Application Routine QC, in-depth analysisProcess optimization, early-stage development

Advanced Computational Modeling for Predicting Impurity K Formation and Reactivity

Computational modeling presents a powerful tool for proactively understanding and controlling the formation of pharmaceutical impurities. zamann-pharma.com For this compound, future research in this area could provide invaluable insights into its formation pathways and chemical behavior, reducing the need for extensive experimental studies.

(Quantitative) Structure-Activity Relationship, or (Q)SAR, models can be developed to predict the potential for impurity formation based on molecular structure. fda.gov By analyzing the chemical structures of Ivermectin and related precursors, these models could identify the specific functional groups and reaction conditions that are prone to forming Impurity K. zamann-pharma.com Machine learning and artificial intelligence algorithms can be trained on large datasets from experimental studies to identify complex patterns and predict the likelihood of Impurity K formation under various process parameters. zamann-pharma.comresearchgate.net

Furthermore, computational tools can be used to model the reactivity of Impurity K itself. This could include predicting its degradation products or its potential to interact with other molecules in the drug formulation. nih.gov Such predictive models are crucial for risk assessment and for designing more robust manufacturing processes that minimize the presence of this impurity. zamann-pharma.compqri.org The FDA has already recognized the value of (Q)SAR models for assessing the genetic toxicity of drug impurities, highlighting the regulatory acceptance of these computational approaches. fda.gov

Further Integration of Green Chemistry Approaches for Impurity K Control

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.com Applying these principles to the synthesis of Ivermectin can lead to more sustainable manufacturing and better control over impurities like Impurity K.

Future research should explore the use of greener solvents in the Ivermectin manufacturing process. mdpi.comtotalpharmaceuticaltopics.com Solvents are a major contributor to waste in pharmaceutical production, and replacing hazardous solvents with more environmentally benign alternatives like ethanol (B145695), glycerol, or ethyl lactate (B86563) can significantly reduce the environmental impact. mdpi.comresearchgate.net The choice of solvent can also influence reaction pathways and potentially minimize the formation of Impurity K. However, a key challenge is ensuring that the use of recycled or alternative solvents does not introduce new impurities that could compromise patient safety. orionpharma.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another promising green chemistry approach. mdpi.com Enzymes operate under mild conditions and exhibit high selectivity, which could lead to a cleaner synthesis of Ivermectin with a reduced impurity profile. europeanpharmaceuticalreview.com Research into developing specific enzymes for the reactions involved in Ivermectin synthesis could pave the way for more efficient and sustainable production methods. europeanpharmaceuticalreview.com Additionally, techniques like supercritical fluid chromatography (SFC) present a greener alternative to traditional liquid chromatography for purification, as it uses significantly less organic solvent. researchgate.net

Deeper Elucidation of Complex Degradation Networks Involving Impurity K

Ivermectin is known to degrade under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. researchgate.net A comprehensive understanding of these degradation pathways is crucial for ensuring the stability and quality of the drug product. While some degradation products of Ivermectin have been identified, the complex network of reactions, potentially involving Impurity K, requires further investigation. researchgate.net

Forced degradation studies are a key tool in this endeavor. researchgate.net By subjecting Ivermectin containing Impurity K to a range of harsh conditions, researchers can identify the resulting degradation products and map out the reaction pathways. Advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of these novel degradation products. researchgate.netresearchgate.net

A particular area of interest is the photostability of Ivermectin and its impurities. mdpi.com Studies have shown that Ivermectin is susceptible to degradation upon exposure to light, and this can be influenced by the surrounding medium. mdpi.com Understanding how Impurity K behaves under photolytic stress is important for determining appropriate storage and handling conditions for the drug substance and product. The degradation of Ivermectin can also be influenced by environmental factors, such as the presence of certain metals or reactive oxygen species. researchgate.net

Comprehensive Studies on Impurity K's Stereochemistry and Conformational Behavior

The ivermectin molecule has a complex three-dimensional structure with multiple stereocenters. vt.edu Impurity K, being a closely related substance, also possesses a complex stereochemistry. The specific arrangement of atoms in space can significantly influence the biological activity and toxicological profile of a molecule. Therefore, a thorough understanding of the stereochemistry and conformational behavior of Impurity K is a critical area for future research.

Advanced analytical techniques are required to separate and characterize the different stereoisomers of Impurity K that may exist. Chiral chromatography, particularly methods like supercritical fluid chromatography (SFC), can be employed for the separation of enantiomers and diastereomers. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the three-dimensional structure and conformation of the molecule in solution. uni-muenchen.de

Computational modeling can also play a vital role in understanding the conformational landscape of Impurity K. wdh.ac.id By simulating the different possible conformations and their relative energies, researchers can gain insights into the most stable and likely shapes of the molecule. This information, combined with experimental data, can help to build a comprehensive picture of the structure-activity relationship of this impurity.

Q & A

Q. How to align impurity profiling studies with FDA and EMA guidelines when thresholds differ?

  • Methodological Answer : Adopt the stricter threshold (e.g., EMA’s 0.15% identification threshold vs. FDA’s 0.10%). Justify deviations in regulatory filings using region-specific ICH adaptations. Include comparative impurity data from clinical batches to demonstrate compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.